

# spectroscopic data comparison of 5-Nitro-2-phenylpyridine derivatives

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## Compound of Interest

Compound Name: 5-Nitro-2-phenylpyridine

Cat. No.: B1332958

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A comprehensive guide to the spectroscopic properties of **5-Nitro-2-phenylpyridine** derivatives, offering a comparative analysis of their spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective data and detailed experimental methodologies to support further research and application.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Nitro-2-phenylpyridine** and two of its derivatives. This comparative overview facilitates the understanding of structure-spectra correlations.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	Pyridine Ring Protons	Phenyl Ring Protons	Other Protons
5-Nitro-2-phenylpyridine	~8.0 - 9.5 (m)	~7.4 - 7.8 (m)	-
5-Nitro-2-(p-tolyl)pyridine	Data not available in search results	Data not available in search results	~2.4 (s, 3H, -CH <sub>3</sub> )
5-Nitro-2-(4-methoxyphenyl)pyridine	Data not available in search results	~6.9 - 7.9 (m)	~3.9 (s, 3H, -OCH <sub>3</sub> )

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	Pyridine Ring Carbons	Phenyl Ring Carbons	Other Carbons
5-Nitro-2-phenylpyridine	Data not available in search results	Data not available in search results	-
5-Nitro-2-(p-tolyl)pyridine	Data not available in search results	Data not available in search results	$\sim 21.0$ (-CH <sub>3</sub> )
5-Nitro-2-(4-methoxyphenyl)pyridine	Data not available in search results	Data not available in search results	$\sim 55.5$ (-OCH <sub>3</sub> )

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions
5-Nitro-2-phenylpyridine	$\sim 1530$ - $1550$ (asymmetric NO <sub>2</sub> stretch), $\sim 1330$ - $1350$ (symmetric NO <sub>2</sub> stretch), $\sim 1600$ - $1480$ (aromatic C=C/C=N stretch)[1]
5-Nitro-2-(p-tolyl)pyridine	Expected similar to parent compound with additional C-H absorptions for the methyl group.
5-Nitro-2-(4-methoxyphenyl)pyridine	Expected similar to parent compound with additional C-O stretching for the methoxy group.

Table 4: UV-Vis Spectroscopic Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
5-Nitro-2-phenylpyridine	Data not available in search results	-
5-Nitro-2-(p-tolyl)pyridine	Data not available in search results	-
5-Nitro-2-(4-methoxyphenyl)pyridine	Data not available in search results	-

Table 5: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Observed $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$
5-Nitro-2-phenylpyridine	$\text{C}_{11}\text{H}_8\text{N}_2\text{O}_2$	200.19	Data not available in search results
5-Nitro-2-(p-tolyl)pyridine	$\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2$	214.22	Data not available in search results
5-Nitro-2-(4-methoxyphenyl)pyridine	$\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3$	230.22	Data not available in search results

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.

- Data Acquisition: For  $^1\text{H}$  NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 s. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence was used with a spectral width of 220 ppm and a relaxation delay of 2.0 s.
- Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed using the KBr pellet method. Approximately 1-2 mg of the compound was finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
- Data Acquisition: The spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
- Data Presentation: The spectra are presented as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared by dissolving a precisely weighed sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). The stock solution was then serially diluted to obtain a final concentration in the range of  $10^{-5}$  to  $10^{-6}$  M.
- Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using a 1 cm path length quartz cuvette.

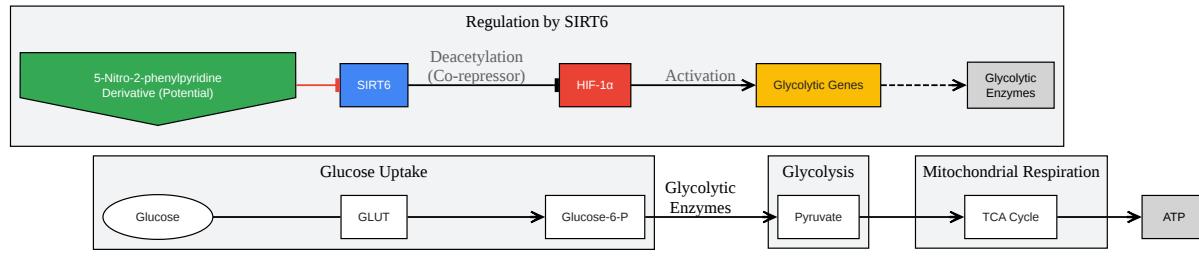
- Data Acquisition: The spectra were scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank for baseline correction.
- Data Analysis: The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) was determined from the resulting spectrum.

## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: HRMS data were obtained using a Thermo Fisher Scientific Q Exactive hybrid quadrupole-Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The analysis was performed in either positive or negative ion mode, depending on the sample. The instrument was operated in full scan mode with a resolution of 60,000. Data was acquired over a mass-to-charge ( $m/z$ ) range of 100-1000.
- Data Analysis: The exact mass of the molecular ion was determined, and the elemental composition was calculated using the instrument's software. The calculated mass was compared to the theoretical mass to confirm the molecular formula.

## Visualizations Signaling Pathway

The following diagram illustrates a simplified signaling pathway for glucose metabolism, which can be modulated by SIRT6 inhibitors. Some nitrogen-containing heterocyclic compounds have been identified as potential modulators of sirtuins.[\[1\]](#)[\[2\]](#)[\[3\]](#)

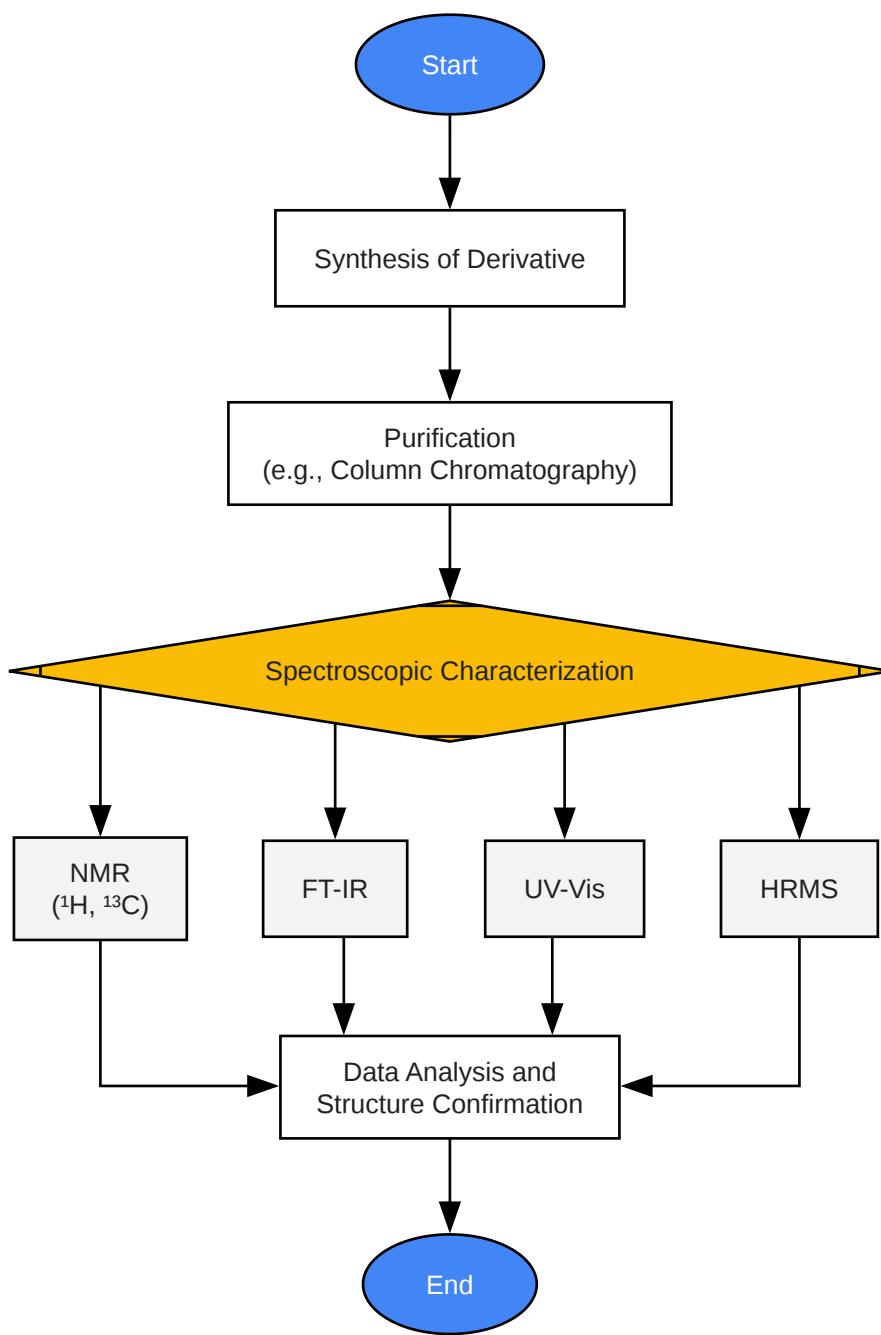


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Caption: SIRT6 regulation of glucose metabolism.

## Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of **5-Nitro-2-phenylpyridine** derivatives.



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Caption: Workflow for derivative synthesis and analysis.

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## References

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- To cite this document: BenchChem. [spectroscopic data comparison of 5-Nitro-2-phenylpyridine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332958#spectroscopic-data-comparison-of-5-nitro-2-phenylpyridine-derivatives]

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